4-[2-amino-5-[4-[(dimethylamino)methyl]thiophen-2-yl]pyridin-3-yl]-2-[(Z)-5,5,5-trifluoropent-3-en-2-yl]oxybenzamide
CAS No.: 1364269-06-6
Cat. No.: VC0540982
Molecular Formula: C24H25F3N4O2S
Molecular Weight: 490.5452
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1364269-06-6 |
|---|---|
| Molecular Formula | C24H25F3N4O2S |
| Molecular Weight | 490.5452 |
| IUPAC Name | 4-[2-amino-5-[4-[(dimethylamino)methyl]thiophen-2-yl]pyridin-3-yl]-2-[(Z)-5,5,5-trifluoropent-3-en-2-yl]oxybenzamide |
| Standard InChI | InChI=1S/C24H25F3N4O2S/c1-14(6-7-24(25,26)27)33-20-10-16(4-5-18(20)23(29)32)19-9-17(11-30-22(19)28)21-8-15(13-34-21)12-31(2)3/h4-11,13-14H,12H2,1-3H3,(H2,28,30)(H2,29,32)/b7-6- |
| Standard InChI Key | LLEOOSLUHRQCHZ-SREVYHEPSA-N |
| SMILES | CC(C=CC(F)(F)F)OC1=C(C=CC(=C1)C2=C(N=CC(=C2)C3=CC(=CS3)CN(C)C)N)C(=O)N |
| Appearance | Solid powder |
Introduction
The compound 4-[2-amino-5-[4-[(dimethylamino)methyl]thiophen-2-yl]pyridin-3-yl]-2-[(Z)-5,5,5-trifluoropent-3-en-2-yl]oxybenzamide is a complex organic molecule with a specific structure that includes a benzamide core, a pyridine ring, and a thiophene moiety. This compound is part of a broader class of benzamides, which are known for their diverse biological activities, including potential applications in pharmaceuticals.
Chemical Formula and Molecular Weight
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Molecular Formula: C24H25F3N4O2S
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Molecular Weight: Approximately 490.5 g/mol, as reported for a similar compound with slight variations in the side chain .
Structural Components
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The compound features a benzamide backbone with a pyridine ring substituted at the 3-position.
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The pyridine ring is further substituted with a thiophene ring at the 5-position, which contains a dimethylaminomethyl group.
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The benzamide is also linked to a trifluoropent-3-en-2-yl group via an ether linkage.
IUPAC Name
The IUPAC name for this compound is 4-[2-amino-5-[4-[(dimethylamino)methyl]thiophen-2-yl]pyridin-3-yl]-2-[(Z)-5,5,5-trifluoropent-3-en-2-yl]oxybenzamide.
Synthesis and Preparation
While specific synthesis details for this exact compound are not readily available, similar benzamide derivatives are typically synthesized through multi-step reactions involving the formation of the benzamide core, followed by the introduction of the pyridine and thiophene moieties. Common methods include nucleophilic substitution reactions and cross-coupling reactions.
Related Compounds
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4-[2-amino-5-[4-[(dimethylamino)methyl]thiophen-2-yl]pyridin-3-yl]-2-[(1R)-1-[2-(trifluoromethyl)phenyl]ethoxy]benzamide: This compound shares a similar structure but with a different side chain, highlighting the diversity of benzamide derivatives .
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methyl (Z)-4-(2-amino-5-(4-((dimethylamino)methyl)thiophen-2-yl)pyridin-3-yl)-2-((5,5,5-trifluoropent-3-en-2-yl)oxy)benzoate: This ester derivative is commercially available and may serve as a precursor or analog for further chemical modifications .
Research Findings
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